N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a fluorinated phenyl group, a thieno[2,3-d]pyrimidine core, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated thieno[2,3-d]pyrimidine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Shares a similar pyrimidine core but differs in the substituents attached to the core.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group but has a different core structure.
Uniqueness
N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its combination of a fluorinated phenyl group and a thieno[2,3-d]pyrimidine core.
Properties
CAS No. |
917907-59-6 |
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Molecular Formula |
C15H14FN3OS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-fluoro-2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14FN3OS/c1-9(2)20-13-7-10(16)3-4-12(13)19-14-11-5-6-21-15(11)18-8-17-14/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
IYLJOAWQIYMIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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